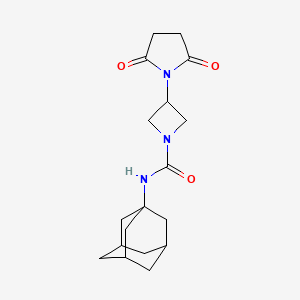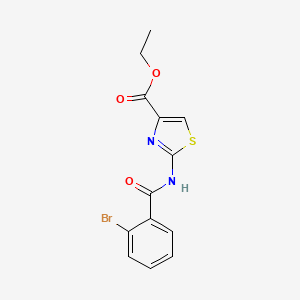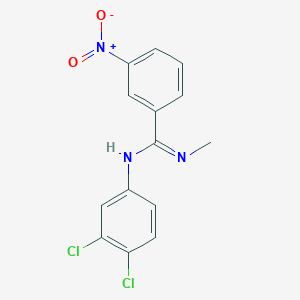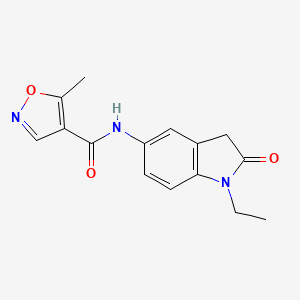
N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an indolinone moiety linked to an isoxazole ring, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acyl chloride under acidic conditions.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction involving a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the indolinone core with the isoxazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the methyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Oxo derivatives of the indolinone and isoxazole rings
Reduction: Reduced amide derivatives
Substitution: Alkylated isoxazole derivatives
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide can be compared with other similar compounds, such as:
- N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2-(m-tolyl)acetamide
- N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-18-13-5-4-11(6-10(13)7-14(18)19)17-15(20)12-8-16-21-9(12)2/h4-6,8H,3,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZLPPDRUPSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
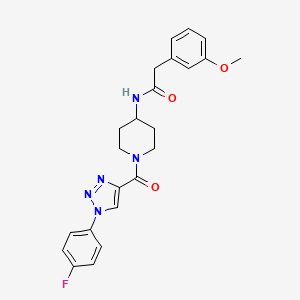
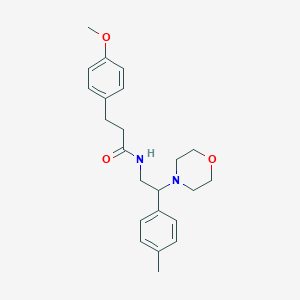
![3-[(4-CHLOROPHENYL)METHYL]-4-OXO-N-[2-(PYRROLIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE](/img/structure/B2486285.png)
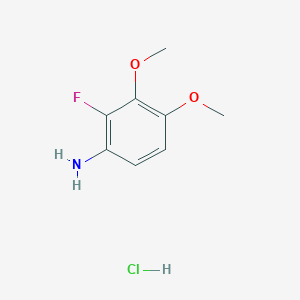
![ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate](/img/structure/B2486288.png)
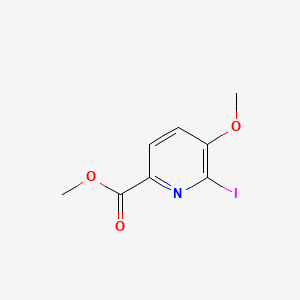
![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)
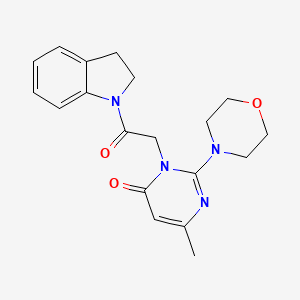
![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)
![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
